molecular formula C12H12Cl2O2 B11723148 1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid

1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid

Katalognummer: B11723148
Molekulargewicht: 259.12 g/mol
InChI-Schlüssel: CTXBJKGVPYIQTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12Cl2O2 and a molecular weight of 259.13 g/mol . This compound is characterized by the presence of a cyclopentanecarboxylic acid moiety attached to a 2,3-dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid can be achieved through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst to form cyclopentanecarboxylic acid, which can then be further reacted with 2,3-dichlorophenyl derivatives to yield the desired compound.

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . This intermediate can then be reacted with 2,3-dichlorophenyl derivatives to form this compound.

Analyse Chemischer Reaktionen

1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclopentanecarboxylic acid moiety and the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12Cl2O2

Molekulargewicht

259.12 g/mol

IUPAC-Name

1-(2,3-dichlorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12Cl2O2/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)

InChI-Schlüssel

CTXBJKGVPYIQTR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.